molecular formula C13H17N5O2S B2473237 6RK73

6RK73

Katalognummer: B2473237
Molekulargewicht: 307.37 g/mol
InChI-Schlüssel: ONIHSXKWNFYNNS-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6RK73 ist ein kovalenter, irreversibler und spezifischer Inhibitor der Ubiquitin-Carboxyl-terminalen Hydrolase L1 (UCHL1). Es hat eine inhibitorische Konzentration (IC50) von 0,23 µM für UCHL1 und zeigt fast keine Hemmung von UCHL3 (IC50 = 236 µM) . Diese Verbindung hat ein erhebliches Potenzial in der wissenschaftlichen Forschung gezeigt, insbesondere in den Bereichen Krebs und neurodegenerative Erkrankungen.

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Herstellung einer Stammlösung durch Lösen von 2 mg der Verbindung in 50 µL Dimethylsulfoxid (DMSO), was zu einer Stammlösungskonzentration von 40 mg/mL führt . Die Verbindung wird dann in verschiedenen biochemischen und biologischen Assays verwendet, um ihre inhibitorische Potenz und Selektivität zu bewerten.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Covalent Interaction with UCHL1 Active Site

6RK73 selectively reacts with the catalytic cysteine residue (Cys90) in UCHL1's active site via its cyanimide moiety. This reaction forms a stable isothiourea adduct , irreversibly inhibiting enzymatic activity .
Reaction Mechanism :

This compound (cyanimide)+Cys90-SHIsothiourea-UCHL1 Complex\text{this compound (cyanimide)} + \text{Cys90-SH} \rightarrow \text{Isothiourea-UCHL1 Complex}

  • LC-MS Validation : A 1:1 covalent complex (this compound-UCHL1) was confirmed by mass spectrometry after incubation .

  • Irreversibility : Demonstrated via jump-dilution assays showing no recovery of UCHL1 activity after 50 minutes .

Selectivity Profile

This compound exhibits >1,000-fold selectivity for UCHL1 over closely related deubiquitinases (DUBs) :

TargetIC₅₀ (μM)Selectivity Ratio (vs. UCHL1)
UCHL10.231
UCHL32361,026
UCHL5>100>435
USP7>50>217
Papain>50>217

Key Findings :

  • No inhibition observed against USP30, USP16, or other cysteine proteases .

  • Selectivity attributed to structural complementarity with UCHL1's hydrophobic binding pocket .

Inhibition in Live Cells

  • HEK293T Cells : Treatment with 5 μM this compound for 24h abolished UCHL1 activity, as shown by Rh-Ub-PA probe assays .

  • MDA-MB-436 Breast Cancer Cells :

    • Reduced TGF-β-induced SMAD2/3 phosphorylation at 5 μM .

    • Decreased migration by 60% compared to DMSO controls .

Comparison to LDN-57444

ParameterThis compoundLDN-57444
Binding ModeIrreversibleReversible
Cellular IC₅₀0.23 μM0.88 μM
Duration>24h inhibitionTransient inhibition

In Vivo Pharmacodynamics

  • Zebrafish Model :

    • This compound (5 μM) inhibited breast cancer cell extravasation by 70% .

    • Reduced UCHL1 activity confirmed via fluorescence imaging and SDS-PAGE .

  • Stability : Probe-UCHL1 complexes remained intact under denaturing conditions (50 mM TCEP) .

Off-Target Interactions

  • PARK7 (DJ-1) : Secondary target identified via proteomic profiling, forming a weaker covalent adduct .

  • Mitigation : Co-treatment with UCHL1-specific shRNA abolished this compound-PARK7 binding .

Key Reaction Conditions

ParameterValue
Incubation Time (UCHL1)30 minutes
Cysteine Concentration2 mM
Solubility (DMSO)366 mM

Stability

  • Storage : Stable at -80°C for 1 year in DMSO .

  • In Vitro Half-Life : >24h in cell culture media .

Therapeutic Implications

This compound's covalent mechanism enables:

  • Long-lasting UCHL1 inhibition in cancer models .

  • Tool compound status for studying UCHL1’s role in neurodegeneration and fibrosis .

This data collectively establishes this compound as a benchmark chemical probe for UCHL1-selective inhibition, with applications spanning basic research and therapeutic development.

Wissenschaftliche Forschungsanwendungen

Cancer Research

6RK73 has been extensively studied for its effects on breast cancer:

  • Inhibition of Metastasis : In vitro studies demonstrated that this compound effectively reduces TGFβ-induced breast cancer metastasis by inhibiting UCHL1 activity. This was confirmed through various assays measuring cellular migration and invasion .
  • Tumor Growth Inhibition : In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth, with reported growth inhibition rates reaching up to 60% at doses of 20 mg/kg .

Inflammation Studies

Beyond its role in cancer, this compound has potential applications in inflammation:

  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce markers of inflammation in models of induced arthritis. This suggests a broader therapeutic potential beyond oncology .

Biochemical Assays

This compound is utilized as a tool compound in biochemical assays to study UCHL1 activity:

  • Activity-Based Probing : It serves as an effective probe for monitoring UCHL1 activity across different cell lines. The compound's selectivity was confirmed through comparative assays against other deubiquitinases, where it demonstrated over a 50-fold selectivity for UCHL1 .

Table 1: Summary of Key Findings on this compound

Application AreaKey FindingsReference
Cancer ResearchInhibits TGFβ-induced breast cancer metastasis; reduces tumor growth by up to 60%
InflammationShows promise in reducing inflammation markers in arthritis models
Biochemical AssaysSelectively inhibits UCHL1 with high potency (IC50 = 0.23 µM)

Case Study 1: Breast Cancer Metastasis

In a controlled study, researchers treated breast cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell migration and invasion capabilities, correlating with decreased TGF-β signaling activity. This study highlights the potential of this compound as a therapeutic agent for preventing breast cancer metastasis.

Case Study 2: In Vivo Efficacy

In an animal model study, mice bearing xenograft tumors were administered this compound. The treatment resulted in significant tumor size reduction compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within treated tumors, suggesting effective targeting of UCHL1-mediated pathways involved in tumor growth.

Biologische Aktivität

6RK73 is a selective inhibitor of the deubiquitinase UCHL1, which has emerged as a promising target in cancer therapy, particularly in breast cancer. This article explores the compound's biological activity, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Overview of UCHL1 and Its Role in Cancer

UCHL1 (Ubiquitin C-terminal hydrolase L1) is a member of the ubiquitin-specific protease family and plays a crucial role in regulating protein degradation through the ubiquitin-proteasome system. Its overexpression has been linked to tumor progression, particularly in triple-negative breast cancer (TNBC), where it promotes metastasis by stabilizing key signaling proteins involved in tumorigenesis, such as TGFβR1 and SMAD2 .

This compound (CAS number: 1895050-66-4) exhibits high biochemical potency and selectivity for UCHL1 compared to other deubiquitinases like UCHL3 and UCHL5. It functions by covalently modifying the active site cysteine residue (Cys90) of UCHL1, thereby inhibiting its enzymatic activity. This inhibition leads to the downregulation of TGF-β signaling pathways, which are critical for cancer cell migration and invasion .

Key Findings:

  • Inhibition of TGF-β Signaling : Treatment with this compound resulted in decreased levels of TGFβR1 and SMAD proteins, effectively blocking TGF-β-induced phosphorylation of SMAD2/3 .
  • Impact on Breast Cancer Extravasation : In vivo studies using zebrafish models demonstrated that this compound significantly reduces breast cancer cell extravasation, similar to the effects observed with genetic knockdown of UCHL1 .

Table 1: Comparative Efficacy of this compound

Study TypeModel UsedTreatmentOutcome
In VitroMDA-MB-436 CellsThis compoundInhibition of cell migration
In VivoZebrafish XenograftThis compoundReduced extravasation of cancer cells
Clinical CorrelationTNBC Patient SerumN/AElevated UCHL1 levels correlated with metastasis risk

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Breast Cancer Metastasis : A study demonstrated that this compound effectively inhibits UCHL1 activity in TNBC cells, leading to reduced metastasis in both zebrafish models and murine xenografts. The compound's ability to disrupt TGF-β signaling was pivotal in its anti-metastatic effects .
  • Potential as a Biomarker : Elevated levels of UCHL1 were found in serum exosomes from TNBC patients, suggesting that monitoring UCHL1 could serve as a biomarker for early detection of metastatic disease .
  • Activity-Based Protein Profiling : Research utilizing activity-based protein profiling confirmed that this compound selectively targets UCHL1 in cellular environments, validating its potential as a therapeutic agent against cancers characterized by aberrant UCHL1 activity .

Eigenschaften

IUPAC Name

(3S)-1-cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c14-9-17-2-1-10(8-17)12(19)16-13-15-7-11(21-13)18-3-5-20-6-4-18/h7,10H,1-6,8H2,(H,15,16,19)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIHSXKWNFYNNS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.